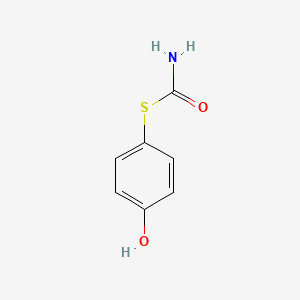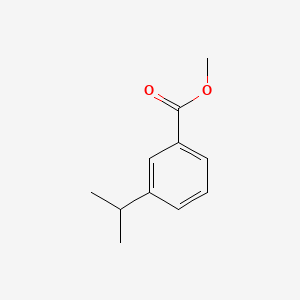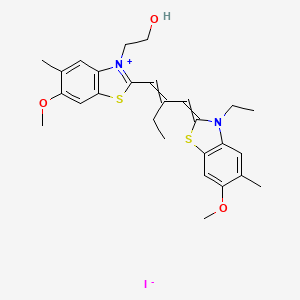
Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide is a complex organic compound belonging to the benzothiazolium family This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyethyl, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethyl, hydroxyethyl, methoxy, and methyl groups through various substitution reactions. The final step involves the iodination of the compound to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the benzothiazole core.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 3-ethyl-2-(2-((3-(2-hydroxyethyl)-6-methoxy-5-methyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-6-methoxy-5-methyl-, iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-alkylthio benzothiazolyl-based ionic liquids: These compounds share a similar benzothiazole core but differ in their functional groups and ionic properties.
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: This compound has a similar thiazolium structure but with different substituents.
Thiophene derivatives: These compounds have a similar heterocyclic structure but with sulfur atoms instead of nitrogen.
Propiedades
Número CAS |
63815-94-1 |
|---|---|
Fórmula molecular |
C27H33IN2O3S2 |
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
2-[2-[2-[(3-ethyl-6-methoxy-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzothiazol-3-ium-3-yl]ethanol;iodide |
InChI |
InChI=1S/C27H33N2O3S2.HI/c1-7-19(13-26-28(8-2)20-11-17(3)22(31-5)15-24(20)33-26)14-27-29(9-10-30)21-12-18(4)23(32-6)16-25(21)34-27;/h11-16,30H,7-10H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
FQITWMPLHQNZBR-UHFFFAOYSA-M |
SMILES canónico |
CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)OC)CCO)C=C3N(C4=C(S3)C=C(C(=C4)C)OC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


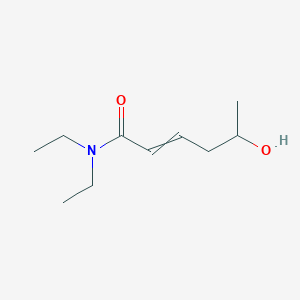

![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
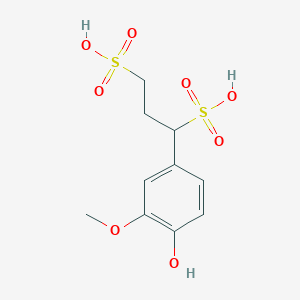
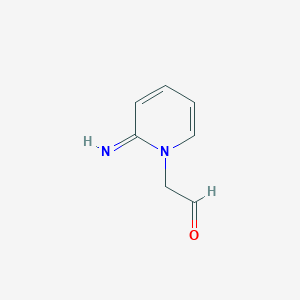
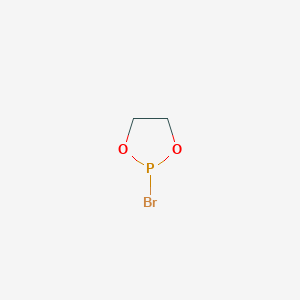
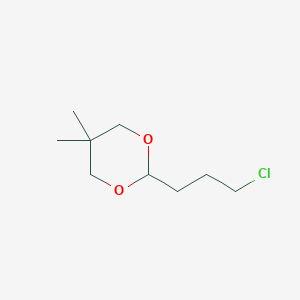

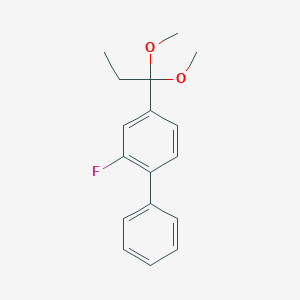
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

